molecular formula C11H14N2O2 B6591202 (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol CAS No. 1313011-33-4

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B6591202
CAS No.: 1313011-33-4
M. Wt: 206.24 g/mol
InChI Key: GUYPJZBZSYOOTE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. The specific targets can vary depending on the functional groups attached to the benzimidazole core.

Mode of Action

For instance, some benzimidazole derivatives have been found to modulate the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure.

Biochemical Pathways

Given the potential antimicrobial and anticancer activities of benzimidazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbes and cancer cells, leading to their death or growth inhibition.

Result of Action

Based on the known activities of benzimidazole derivatives, it can be inferred that these compounds may exert cytotoxic effects on microbes and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as the reaction medium . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, using advanced techniques such as microwave-assisted synthesis and catalytic processes .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .

Scientific Research Applications

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-ethyl-6-methoxybenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-13-10-6-8(15-2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPJZBZSYOOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254183
Record name 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313011-33-4
Record name 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313011-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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